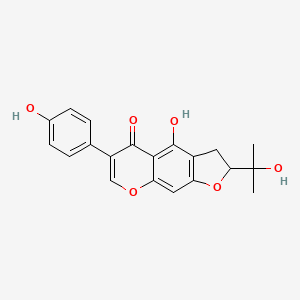

Erythrinin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antagonist Against DHODH in Acute Myeloid Leukemia

Erythrinin C has been identified as a potential antagonist against dihydroorotate dehydrogenase (DHODH), which is a therapeutic target in acute myeloid leukemia (AML). This was determined through computational docking and scoring analysis, where Erythrinin C showed a significant binding energy, suggesting its potential efficacy in this application .

Inhibitory Effects on Breast Cancer Cell Lines

Another study has shown that Erythrinin C inhibited more than 47% of breast cancer cell lines MCF-7, indicating its potential as an anticancer substance .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBVKGDFOQADTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Erythrinin C and where is it found?

A1: Erythrinin C is an isoflavonoid compound found naturally in several plant species. It was first isolated from the roots of Pueraria peduncularis [, ], a plant with traditional medicinal uses. It has also been identified in other species like Ficus nymphaefolia [], Erythrina caffra [], Erythrina arborescens [], Erythrina poeppigiana [], and Lupinus albus [].

Q2: What are the potential anti-cancer properties of Erythrinin C?

A2: Research suggests that Erythrinin C exhibits promising anti-tumor activity. In vitro studies have demonstrated its inhibitory effects on lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines []. Specifically, Erythrinin C showed significant inhibition (over 40%) against the A549 lung adenocarcinoma cell line and even more potent inhibition (over 47%) against the MCF-7 breast cancer cell line [].

Q3: How does Erythrinin C exert its anti-cancer effects?

A3: While the exact mechanism of action is still under investigation, computational studies propose that Erythrinin C might function as an antagonist of dihydroorotate dehydrogenase (DHODH) []. DHODH is an enzyme involved in pyrimidine biosynthesis, a pathway crucial for cell growth and proliferation. Inhibiting DHODH disrupts this pathway, potentially leading to anti-cancer effects, particularly in acute myeloid leukemia (AML) where DHODH is considered a therapeutic target [].

Q4: What is known about the structure of Erythrinin C?

A4: Erythrinin C is a dihydrofurano-isoflavone []. While the provided abstracts don't detail its exact molecular formula or weight, they emphasize the use of spectroscopic techniques like 1D and 2D NMR, and MS for its structural characterization [, , , , , ]. These techniques help elucidate the compound's structure by analyzing its interactions with electromagnetic radiation and determining its mass-to-charge ratio.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

![Acetyl[18]annulene](/img/structure/B579811.png)